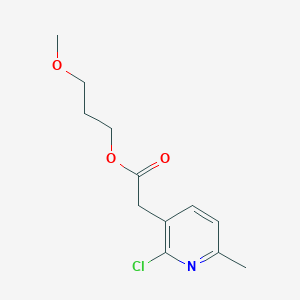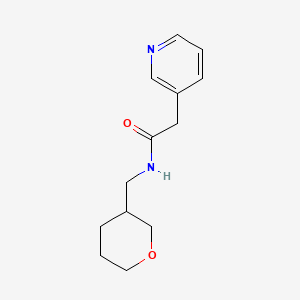
3-Methoxypropyl 2-(2-chloro-6-methylpyridin-3-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxypropyl 2-(2-chloro-6-methylpyridin-3-yl)acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a methoxypropyl group attached to an acetate moiety, which is further connected to a chlorinated methylpyridine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxypropyl 2-(2-chloro-6-methylpyridin-3-yl)acetate typically involves the esterification of 2-(2-chloro-6-methylpyridin-3-yl)acetic acid with 3-methoxypropanol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxypropyl 2-(2-chloro-6-methylpyridin-3-yl)acetate can undergo several types of chemical reactions, including:
Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorinated pyridine ring can be reduced to form dechlorinated derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: Formation of 3-methoxypropyl 2-(2-chloro-6-methylpyridin-3-yl)acetaldehyde or 3-methoxypropyl 2-(2-chloro-6-methylpyridin-3-yl)acetic acid.
Reduction: Formation of 3-methoxypropyl 2-(6-methylpyridin-3-yl)acetate.
Substitution: Formation of 3-methoxypropyl 2-(2-amino-6-methylpyridin-3-yl)acetate or 3-methoxypropyl 2-(2-thio-6-methylpyridin-3-yl)acetate.
Wissenschaftliche Forschungsanwendungen
3-Methoxypropyl 2-(2-chloro-6-methylpyridin-3-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-Methoxypropyl 2-(2-chloro-6-methylpyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine
- 2-Chloro-3-methoxypyridine
- 2-(2-Chloro-6-methylpyridin-3-yl)acetic acid
Uniqueness
3-Methoxypropyl 2-(2-chloro-6-methylpyridin-3-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry.
Eigenschaften
IUPAC Name |
3-methoxypropyl 2-(2-chloro-6-methylpyridin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO3/c1-9-4-5-10(12(13)14-9)8-11(15)17-7-3-6-16-2/h4-5H,3,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRAXYSBBYLORQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CC(=O)OCCCOC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]oxyacetamide](/img/structure/B6965137.png)
![(2-Methoxy-6-methylpyridin-3-yl)-[4-(3-methoxyphenyl)piperidin-1-yl]methanone](/img/structure/B6965146.png)

![[1-(2-Methoxy-6-methylpyridine-3-carbonyl)piperidin-2-yl]-morpholin-4-ylmethanone](/img/structure/B6965157.png)
![4-[4-(3-methoxypropoxy)piperidine-1-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6965162.png)
![N-[1-(6-ethylpyrimidin-4-yl)piperidin-3-yl]-1-methylpyrrole-3-carboxamide](/img/structure/B6965170.png)
![1-[1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B6965174.png)
![N-methyl-4-[[methyl-[1-[(4-methylcyclohexyl)amino]-1-oxopropan-2-yl]amino]methyl]benzamide](/img/structure/B6965182.png)
![1-[2-Oxo-2-(2-pyridin-4-ylazepan-1-yl)ethyl]-3,4-dihydroquinolin-2-one](/img/structure/B6965195.png)
![[3-(5-Methylfuran-2-yl)morpholin-4-yl]-[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]methanone](/img/structure/B6965202.png)
![2-(2,4-dioxo-1,3-diazinan-1-yl)-N-[2-(4-methylpentan-2-yl)pyrazol-3-yl]acetamide](/img/structure/B6965212.png)
![1-[3-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B6965230.png)
![N-[(1-benzylpyrazol-4-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine](/img/structure/B6965233.png)
![N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2,4-dimethylpyrimidine-5-carboxamide](/img/structure/B6965241.png)
